4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as triazoles . Triazoles are a group of heterocyclic compounds, which are cyclic compounds with at least two different elements as atoms of ring members . Triazoles contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for your compound are not available, triazoles are commonly synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, but the specifics would depend on the other functional groups present in the molecule. In general, triazoles can participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the nitrogen atoms .Scientific Research Applications
The compound you’re referring to, with the chemical formula
C24H23N5O2S C_{24}H_{23}N_{5}O_{2}S C24H23N5O2S
, is a derivative of the 1,2,4-triazolo[4,3-a]quinazoline class. These compounds are known for their diverse pharmacological activities due to the presence of the triazole moiety, which is a five-membered heterocyclic ring containing three nitrogen atoms. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:Antifungal Applications
Triazole derivatives like the one are well-known for their antifungal properties. They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately, cell death .
Antibacterial Properties
The triazole ring is capable of binding with various enzymes and receptors in biological systems, which can be exploited to develop new antibacterial agents. These agents can be particularly effective against multidrug-resistant strains of bacteria .
Anticancer Potential
Some triazole derivatives have shown promise in anticancer research. They can interact with tubulin at the molecular level, disrupting microtubule dynamics, which is a crucial process for cancer cell division and proliferation .
Antiviral Activity
The structural versatility of triazole compounds allows them to be tailored to target specific viral enzymes or replication processes. This makes them potential candidates for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Effects
Triazole derivatives can also exhibit anti-inflammatory and analgesic effects. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory response .
Antiepileptic Uses
The compound’s ability to bind with central nervous system receptors can be harnessed to develop new treatments for epilepsy. Triazole derivatives can modulate neurotransmitter release, which can help in controlling seizures .
Antidepressant and Anxiolytic Effects
The interaction of triazole derivatives with neurotransmitter systems can also be beneficial in the treatment of depression and anxiety disorders. They can influence the levels of serotonin and other neurotransmitters in the brain .
Future Directions
properties
IUPAC Name |
4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(32(26(23)35)16-20-7-5-4-6-8-20)30-31-28(33)36-17-21-11-9-19(3)10-12-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYBDJZTDJXPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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